N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea typically involves a series of organic reactions. One common method includes the reaction of 5-chloro-1,3-benzoxazole with 4-aminophenyl isothiocyanate under specific conditions to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a carbamothioyl group.
Suvorexant: A dual orexin receptor antagonist with a similar benzoxazole core structure.
Uniqueness
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carbamothioyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds .
Properties
CAS No. |
6417-77-2 |
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Molecular Formula |
C22H16ClN3O2S |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H16ClN3O2S/c1-13-2-4-14(5-3-13)20(27)26-22(29)24-17-9-6-15(7-10-17)21-25-18-12-16(23)8-11-19(18)28-21/h2-12H,1H3,(H2,24,26,27,29) |
InChI Key |
CXNDTSISMKLJLU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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